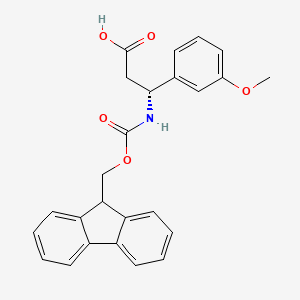

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

説明

Systematic Nomenclature and Molecular Formula Determination

The systematic nomenclature of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound is assigned Chemical Abstracts Service registry number 511272-32-5, which serves as its unique identifier in chemical databases. The molecular formula C₂₅H₂₃NO₅ indicates the presence of twenty-five carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 417.45 grams per mole.

The compound's systematic name reflects its structural complexity, incorporating several key components that define its chemical identity. The fluorenylmethyloxycarbonyl protecting group, commonly known by its abbreviated form but systematically named as 9H-fluoren-9-ylmethoxycarbonyl, serves as a temporary protection for the amino functional group during synthetic procedures. The 3-methoxyphenyl substituent indicates the presence of a benzene ring with a methoxy group positioned at the meta position relative to the point of attachment. The propanoic acid backbone provides the fundamental three-carbon chain structure characteristic of beta-amino acid derivatives.

Alternative nomenclature systems provide additional identification methods for this compound. The International Chemical Identifier key SOJXDPVBOJLSIA-HSZRJFAPSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation O=C(O)CC@@HC4=CC=CC(OC)=C4 encodes the complete structural information in a linear text format suitable for computational analysis.

The structural elucidation of this compound reveals the presence of several distinct functional groups that contribute to its chemical behavior and biological activity. The carboxylic acid functionality provides acidic properties with an expected dissociation constant in the range of 4-5, characteristic of aliphatic carboxylic acids. The fluorenylmethyloxycarbonyl protecting group introduces aromatic character and steric bulk that influences the compound's conformation and reactivity patterns. The methoxy substituent on the phenyl ring contributes electron-donating properties through resonance and inductive effects, affecting the electronic distribution throughout the aromatic system.

Crystallographic Structure Elucidation

X-ray crystallographic analysis represents the gold standard for determining three-dimensional molecular structures at atomic resolution. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within crystalline materials, following Bragg's law which relates diffraction angles to interatomic spacing through the equation nλ=2d sin θ, where n represents the diffraction order, λ the X-ray wavelength, d the interplanar spacing, and θ half the scattering angle.

Crystallographic structure determination of fluorenylmethyloxycarbonyl-protected amino acid derivatives requires careful attention to crystal preparation and data collection procedures. The process begins with obtaining high-quality single crystals suitable for X-ray diffraction, often achieved through controlled crystallization from appropriate solvent systems. For similar fluorenylmethyloxycarbonyl-protected compounds, successful crystallization has been reported using conditions involving sodium acetate, calcium chloride, and 2-methyl-2,4-pentanediol, which afforded cube-shaped crystals suitable for diffraction analysis.

The crystallographic workflow involves several critical steps that must be optimized for each specific compound. Crystal preparation represents the initial challenge, as the sample must form a single, high-quality crystal capable of diffracting X-rays uniformly. X-ray exposure follows, where the crystal is placed in an X-ray beam and diffracted by the regularly arranged atoms within the crystal lattice. The resulting diffraction pattern provides information about atomic arrangements that can be interpreted to reveal molecular structure at the atomic level.

Structural analysis of related fluorenylmethyloxycarbonyl-protected amino acids has revealed important conformational preferences and intermolecular interactions. The fluorene protecting group adopts characteristic orientations that influence overall molecular conformation, while the amino acid backbone typically maintains extended conformations suitable for incorporation into peptide structures. The 3-methoxyphenyl substituent introduces additional conformational flexibility and potential for specific intermolecular interactions through its aromatic system and methoxy functionality.

Advanced crystallographic techniques have been successfully applied to study the supramolecular assembly behavior of structurally related compounds. Single wavelength anomalous diffraction phasing has proven particularly valuable for determining phases in complex structures, especially when heavy atoms such as iodine are incorporated into the molecular framework. The formation of interpenetrating cube-like assemblies has been observed in related systems, where calcium ions coordinate with carboxylate groups to create three-dimensional networks spanning several nanometers.

Stereochemical Configuration Analysis (R-Enantiomer Specificity)

The stereochemical configuration of this compound represents a fundamental aspect of its chemical identity and biological activity. The (R)-designation follows the Cahn-Ingold-Prelog priority rules, which assign priorities to substituents based on atomic number and connectivity patterns. This systematic approach ensures unambiguous identification of stereochemical configuration regardless of molecular orientation or representation.

Determination of the (R)-configuration requires careful analysis of the substituent priorities around the stereogenic center. The amino nitrogen, protected with the fluorenylmethyloxycarbonyl group, typically receives highest priority due to nitrogen's atomic number. The carboxylate carbon receives second priority, while the 3-methoxyphenyl substituent and the remaining hydrogen compete for third and fourth positions. The spatial arrangement of these groups, when viewed with the lowest priority substituent pointing away from the observer, determines the absolute configuration.

The (R)-enantiomer exhibits distinct physical and chemical properties compared to its (S)-counterpart. Optical rotation measurements provide experimental confirmation of absolute configuration, with the (R)-enantiomer displaying characteristic rotation values under standardized conditions. Nuclear magnetic resonance spectroscopy offers additional stereochemical insights through analysis of coupling patterns and chemical shift differences that arise from the specific three-dimensional arrangement of atoms.

Comparative analysis with the corresponding (S)-enantiomer reveals important structural and functional differences. The (S)-enantiomer, bearing Chemical Abstracts Service number 206060-40-4, shares the same molecular formula and connectivity but exhibits opposite optical rotation and potentially different biological activity profiles. This enantiomeric relationship underscores the importance of stereochemical control in synthetic chemistry and pharmaceutical applications.

The stereochemical specificity of the (R)-enantiomer influences its incorporation into peptide sequences and subsequent conformational preferences. Studies of related systems have demonstrated that α-methylation, which introduces a similar stereogenic center, can significantly impact peptide conformation and assembly behavior. The specific configuration affects not only local conformational preferences but also intermolecular interactions that govern supramolecular assembly patterns.

Experimental techniques for determining absolute configuration include X-ray crystallographic analysis with anomalous scattering, circular dichroism spectroscopy, and comparison with compounds of known absolute configuration. The reliability of these methods ensures accurate stereochemical assignments that are crucial for understanding structure-activity relationships and designing synthetic strategies that maintain stereochemical integrity throughout multi-step synthetic sequences.

Comparative Structural Analysis with DL-α-Methyl Analogues

The structural comparison between this compound and its corresponding α-methyl analogues provides valuable insights into the effects of additional methyl substitution on molecular conformation and chemical behavior. α-Methylation introduces an additional stereogenic center that significantly influences conformational preferences and intermolecular interactions, leading to distinct structural and functional properties.

α-Methyl analogues of fluorenylmethyloxycarbonyl-protected amino acids exhibit markedly different conformational behavior compared to their unsubstituted counterparts. The introduction of an α-methyl group restricts backbone flexibility and promotes more extended conformations that favor specific secondary structure elements. These conformational changes have been observed through X-ray crystallographic studies, which reveal that α-methylated residues adopt dihedral angles at the edge of typical Ramachandran plot regions for β-strand structures.

Comparative crystallographic analysis of α-methylated analogues demonstrates their ability to form distinct supramolecular assemblies. The modified compounds assemble into triangular trimers and ball-shaped dodecamers that differ from assemblies formed by unmodified peptides. The α-methyl groups influence both local conformation and global assembly patterns, creating more compact and spherical structures compared to their non-methylated counterparts.

The stereochemical complexity introduced by α-methylation creates multiple possible diastereomeric relationships when combined with the existing stereogenic center in the target compound. Each diastereomer exhibits unique conformational preferences and potentially different assembly behaviors, highlighting the importance of stereochemical control in synthetic design and structural analysis.

The effects of α-methylation extend beyond simple steric considerations to include electronic and hydrogen bonding modifications. The methyl substituent can participate in favorable hydrophobic interactions while simultaneously restricting conformational freedom. These dual effects contribute to the enhanced stability often observed in α-methylated peptide systems, making them valuable tools for studying protein structure and function.

Fluorinated analogues represent another important class of structural variants that have been extensively studied in related systems. The incorporation of fluorine atoms provides unique spectroscopic handles for nuclear magnetic resonance studies while introducing minimal steric perturbation compared to other substituents. These modifications enable detailed conformational analysis through 19F nuclear magnetic resonance spectroscopy, which offers exceptional sensitivity for detecting conformational changes and intermolecular interactions.

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJXDPVBOJLSIA-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375898 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-32-5 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511272-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Fmoc Protection of the Amino Group

The key step in preparing this compound is the selective protection of the amino group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The general procedure is as follows:

-

- The free amino acid is dissolved in a suitable solvent such as an aqueous base (e.g., sodium bicarbonate solution) or organic solvent (e.g., dioxane/water mixture).

- Fmoc-Cl is added slowly under stirring, often at 0 °C to room temperature, to control the reaction rate and minimize side reactions.

- The reaction is typically carried out under mildly basic conditions to deprotonate the amino group, enhancing nucleophilicity.

- After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.

-

- The crude product is purified by recrystallization or chromatographic techniques (e.g., flash chromatography) to obtain the pure Fmoc-protected amino acid.

-

- Reported yields for similar Fmoc protection reactions typically range from 70% to 90% depending on conditions.

- Purity is confirmed by spectroscopic methods such as NMR, mass spectrometry, and chromatographic purity assays.

Representative Literature Procedure (Adapted)

A typical synthesis reported in peptide chemistry literature involves:

| Reagent/Condition | Quantity/Details |

|---|---|

| (R)-3-amino-3-(3-methoxyphenyl)propanoic acid | 1.0 equiv (e.g., 1 mmol) |

| Sodium bicarbonate solution | Saturated aqueous solution |

| Fmoc-Cl | 1.1 equiv, dissolved in dioxane |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–3 hours |

| Workup | Acidification with dilute HCl, extraction with ethyl acetate |

| Purification | Recrystallization or flash chromatography |

The reaction proceeds via nucleophilic attack of the amino group on the Fmoc-Cl, forming the carbamate linkage characteristic of the Fmoc protecting group.

Research Findings and Optimization

Stereochemical Integrity

- The stereochemistry at the alpha carbon (R-configuration) is retained during the Fmoc protection step, as no conditions are employed that would racemize the chiral center.

- Analytical data such as chiral HPLC and optical rotation confirm the enantiomeric purity post-synthesis.

Reaction Optimization

- Use of low temperatures and controlled addition of Fmoc-Cl minimizes side reactions such as over-acylation or hydrolysis.

- Choice of solvent system influences solubility and reaction rate; mixed aqueous-organic solvents are preferred.

- Purification by chromatography ensures removal of unreacted starting materials and side products.

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of Fmoc group aromatic signals and the methoxyphenyl moiety.

- Mass Spectrometry: Confirms molecular weight consistent with C25H23NO5 (417.5 g/mol).

- IR Spectroscopy: Shows characteristic carbamate (urethane) C=O stretch.

- Optical Rotation: Confirms retention of (R)-configuration.

Data Summary Table for Preparation

| Parameter | Details |

|---|---|

| Starting Material | (R)-3-amino-3-(3-methoxyphenyl)propanoic acid |

| Protecting Agent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| Solvent | Dioxane/water or aqueous bicarbonate solution |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1–3 hours |

| Workup | Acidification, extraction with ethyl acetate |

| Purification Method | Recrystallization or flash chromatography |

| Yield | 70–90% (typical for Fmoc protection) |

| Molecular Weight | 417.5 g/mol |

| Analytical Techniques | NMR, MS, IR, chiral HPLC, optical rotation |

| Stereochemical Outcome | Retention of (R)-configuration |

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学的研究の応用

This compound has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Medicine: Potential therapeutic applications could be explored, especially in drug development.

Industry: It might be used in the production of specialty chemicals or materials.

作用機序

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be elucidated through detailed biochemical studies.

類似化合物との比較

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) and hydroxy groups donate electrons, enhancing resonance stabilization, whereas nitro and fluorine substituents withdraw electrons, altering reactivity .

- Solubility : Hydroxyl and carboxyl groups improve aqueous solubility compared to hydrophobic fluorine or methoxy groups .

- Bioactivity : Fluorinated analogs are prioritized in drug discovery for their improved pharmacokinetic profiles .

Stereochemical Variants

Enantiomeric differences critically influence biological interactions:

Key Observations :

生物活性

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-R-3-amino-3-(3-methoxyphenyl)propanoic acid, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- CAS Number : 16211975

- IUPAC Name : this compound

Biological Activity Overview

The compound's biological activity is primarily linked to its role as a peptide building block and its potential effects on various biological pathways. The fluorene moiety contributes to its hydrophobic characteristics, which can influence its interaction with biological membranes.

Key Activities

- Peptide Synthesis : The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides with specific sequences. This method has revolutionized peptide chemistry by providing a stable yet easily removable protecting group during synthesis .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential .

- Antioxidant Activity : Some derivatives have shown antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The Fmoc group is introduced to protect the amino functionality during the coupling reactions.

- Coupling Reactions : The protected amino acid is coupled with other amino acids using standard peptide coupling reagents.

- Deprotection : Once the desired peptide sequence is achieved, the Fmoc group can be removed under mild basic conditions, allowing for further functionalization or analysis.

Case Study 1: Peptide Therapeutics

A study explored the use of Fmoc-protected amino acids in developing peptide therapeutics targeting specific receptors in cancer treatment. The results indicated that peptides synthesized with this compound exhibited enhanced binding affinity and selectivity toward cancer cell receptors compared to unmodified peptides .

Case Study 2: Neuroprotection in Alzheimer's Models

In an experimental model of Alzheimer's disease, a derivative of this compound was tested for its neuroprotective effects. Results showed a significant reduction in neuroinflammation and improved cognitive function in treated mice compared to controls. This suggests a promising avenue for further research into neuroprotective agents derived from this compound .

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Peptide Synthesis | Efficient assembly of peptides | |

| Neuroprotection | Reduced neuroinflammation in Alzheimer's models | |

| Antioxidant Activity | Mitigation of oxidative stress |

Table 2: Synthesis Conditions

| Step | Condition | Notes |

|---|---|---|

| Protection | Fmoc group introduction | Stable under basic conditions |

| Coupling | Standard peptide coupling | High yield achievable |

| Deprotection | Mild base (e.g., piperidine) | Rapid removal of Fmoc group |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。